![molecular formula C26H17NO4 B12904146 Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- CAS No. 650636-52-5](/img/structure/B12904146.png)
Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core substituted with a hydroxybenzoyl group and a benzamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core.
Photochemical Cyclization: The intermediate product undergoes photochemical cyclization, where the hexatriene system is converted into the naphthofuran structure through a photocyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and the use of industrial photochemical reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted naphthofuran derivatives .
Scientific Research Applications
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Protein Binding: The compound binds to specific proteins, altering their function and activity.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Oxidative Stress: The compound induces oxidative stress in cancer cells, leading to apoptosis and cell death.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A structurally related compound with significant biological activities, including anticancer and antimicrobial properties.
Benzonaphthofuroquinones: Compounds with a similar naphthofuran core that exhibit potent cytotoxicity against carcinoma cell lines.
Benzoylnaphthindolizinediones: Compounds with a benzoyl group and a naphthindolizine core, known for their anticancer activity.
Uniqueness
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent label and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
650636-52-5 |
|---|---|
Molecular Formula |
C26H17NO4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]benzamide |
InChI |
InChI=1S/C26H17NO4/c28-19-13-10-17(11-14-19)24(29)25-23(27-26(30)18-7-2-1-3-8-18)22-20-9-5-4-6-16(20)12-15-21(22)31-25/h1-15,28H,(H,27,30) |
InChI Key |
VKASTLFTRLIKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


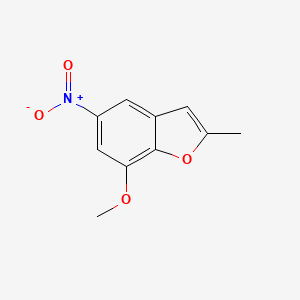
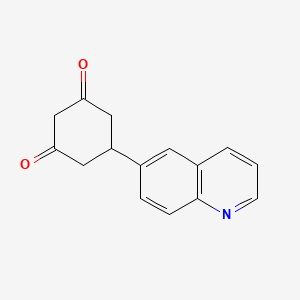
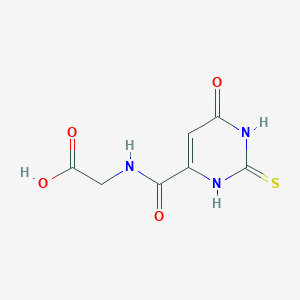

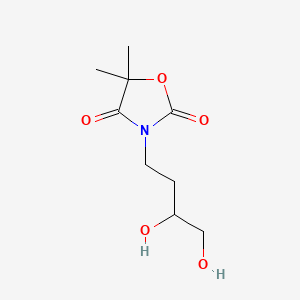
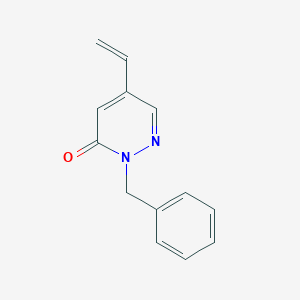
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
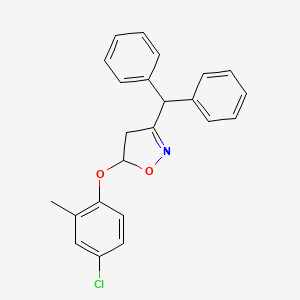
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
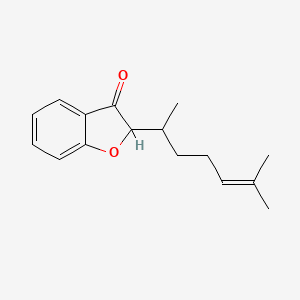


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
